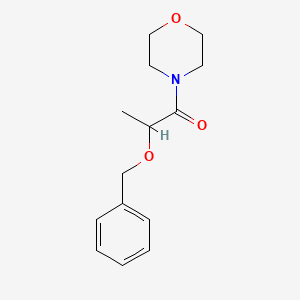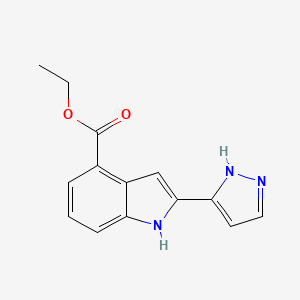
2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one is an organic compound that features a benzyloxy group, a morpholine ring, and a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by morpholine.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone, which can be achieved through a condensation reaction between the benzyloxy and morpholine intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products include benzyloxy carboxylic acids or ketones.
Reduction: Products include benzyloxy alcohols.
Substitution: Products vary depending on the nucleophile used, but can include various substituted benzyloxy or morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions, while the morpholine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-1-(piperidin-4-yl)propan-1-one: Similar structure but with a piperidine ring instead of morpholine.
2-(Benzyloxy)-1-(pyrrolidin-4-yl)propan-1-one: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Número CAS |
827308-05-4 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-phenylmethoxypropan-1-one |
InChI |
InChI=1S/C14H19NO3/c1-12(14(16)15-7-9-17-10-8-15)18-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Clave InChI |
DAEUQJTXHXEPJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCOCC1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)


![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)

